molecular formula C24H18N2O5S2 B12144564 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12144564
M. Wt: 478.5 g/mol
InChI Key: VMRGRZISMHMMJA-UHFFFAOYSA-N
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Description

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule featuring a diverse array of functional groups, including a hydroxy group, a thiophene ring, a benzothiazole moiety, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as thiophene-2-carbaldehyde, 6-methoxy-1,3-benzothiazole, and 2-methoxybenzaldehyde.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Conditions typically involve Lewis acids like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Materials Science:

    Agriculture: Used in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxy group and aromatic rings allow for hydrogen bonding and π-π interactions, respectively, which are crucial for binding to these targets. The exact pathways involved depend on the specific application, but generally involve modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione
  • (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

Uniqueness

  • Functional Groups : The presence of both methoxy and hydroxy groups provides unique reactivity and binding properties.
  • Structural Complexity : The combination of thiophene, benzothiazole, and pyrrolidine-2,3-dione moieties makes it structurally distinct.
  • Applications : Its diverse applications in various fields highlight its versatility compared to similar compounds.

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C24H18N2O5S2

Molecular Weight

478.5 g/mol

IUPAC Name

4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O5S2/c1-30-13-9-10-15-18(12-13)33-24(25-15)26-20(14-6-3-4-7-16(14)31-2)19(22(28)23(26)29)21(27)17-8-5-11-32-17/h3-12,20,28H,1-2H3

InChI Key

VMRGRZISMHMMJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC

Origin of Product

United States

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